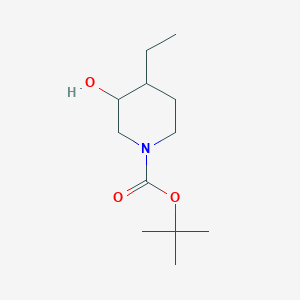

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate

Description

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate (Boc) protecting group at the nitrogen atom, an ethyl substituent at the 4-position, and a hydroxyl group at the 3-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its structural versatility. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic transformations, while the hydroxyl and ethyl substituents influence reactivity and physicochemical properties.

Properties

IUPAC Name |

tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-5-9-6-7-13(8-10(9)14)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIZVOYIUYVPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718868 | |

| Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188264-81-4 | |

| Record name | tert-Butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl and ethyl substituents under controlled conditions. One common method includes the use of tert-butyl chloroformate and ethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems allows for precise control over reaction parameters, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of tert-butyl 4-ethyl-3-oxopiperidine-1-carboxylate.

Reduction: Regeneration of this compound.

Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is being explored for its therapeutic potential in several areas:

- Cancer Treatment : Research indicates that this compound may inhibit specific protein kinases involved in tumor growth, leading to reduced cell proliferation in vitro. This suggests its potential as a lead compound for developing anti-cancer agents.

- Neuroprotection : Derivatives of this compound have shown neuroprotective effects against amyloid beta-induced toxicity in astrocytes. In vitro studies demonstrated improved cell viability and reduced inflammatory cytokine production, indicating potential applications in neurodegenerative diseases.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the development of complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows it to be utilized in the synthesis of pharmaceuticals and specialty chemicals.

Biochemical Research

Due to its structural features, this compound can interact with biological molecules, making it useful for biochemical studies. It can act as a precursor for synthesizing pharmaceutical agents targeting specific biological pathways involved in diseases .

Case Study 1: Inhibition of Protein Kinases

A study focused on the inhibition of protein kinases demonstrated that this compound effectively reduced the activity of certain kinases involved in cancer progression. The findings suggest that modifying the compound could enhance its potency and selectivity against specific cancer types.

Case Study 2: Neuroprotective Effects

Research involving the treatment of astrocytes with derivatives of this compound showed significant neuroprotective properties. The treatment resulted in decreased levels of inflammatory cytokines and improved cell survival rates when exposed to amyloid beta, highlighting its potential for treating Alzheimer's disease.

Industrial Applications

In addition to its research applications, this compound is also relevant in industrial contexts:

- Production of Specialty Chemicals : Its stability and reactivity make it suitable for manufacturing polymers and coatings.

- Development of PROTACs : The compound is used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative tools for targeted protein degradation .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The piperidine ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Structural Features

The target compound is compared to other tert-butyl-protected piperidine derivatives (Table 1). Key structural variations include substituent type (e.g., hydroxyl, amino, alkyl chains) and their positions on the piperidine ring.

Table 1. Structural and Physicochemical Comparison of Selected Piperidine Derivatives

*Molecular weight calculated based on structural analysis.

Physicochemical Properties

- Hydrogen Bonding: The 3-hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate . This increases aqueous solubility and may influence crystallization behavior.

- Melting Points: Derivatives with aromatic or bulky substituents (e.g., pyridinyl in Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) are more likely to form crystalline solids , whereas alkyl-substituted analogs may remain oily or amorphous.

- Spectroscopic Data : NMR and HRMS data for tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (e.g., δ 1.44 ppm for Boc methyl groups in ¹H NMR) suggest similar shielding effects for the Boc group in the target compound.

Biological Activity

Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of a tert-butyl group, an ethyl group, and a hydroxyl group. Its unique structure allows for interactions with various biological targets, making it a valuable compound in biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing biological pathways by altering the activity of these targets.

| Mechanism Type | Description |

|---|---|

| Inhibition | Suppresses the activity of specific enzymes or receptors. |

| Modulation | Alters the activity of biological pathways without complete inhibition. |

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound exhibits various biological activities, including potential antiviral properties and effects on neurotransmitter systems.

Antiviral Activity

One notable application is its antiviral potential. In studies involving influenza virus strains, derivatives similar to this compound have shown significant inhibitory activity with effective concentrations as low as . This suggests that modifications to the piperidine structure can enhance antiviral efficacy.

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems has also been explored. It may influence pathways involving histamine receptors and cholinesterases, which are critical in neurological functions . For instance, derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

- BCL6 Inhibition Study : A study reported the discovery of a chemical probe for BCL6 inhibition, which highlighted structure-activity relationships that could be relevant for designing derivatives based on tert-butyl piperidines .

- Histamine Receptor Antagonists : Research on 4-oxypiperidine derivatives showed promising results as histamine H3 receptor antagonists. These findings suggest that similar structures may yield compounds with significant receptor modulation capabilities .

- Cholinesterase Inhibition : A study evaluating multiple targeting ligands at histamine receptors demonstrated that certain piperidine derivatives could inhibit both AChE and butyrylcholinesterase (BuChE), indicating their potential in treating conditions related to cholinergic dysfunction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Tert-butyl 4-ethyl-3-hydroxypiperidine-1-carboxylate, and how do reaction conditions influence yield?

- Methodology : The synthesis of tert-butyl piperidine derivatives typically involves multi-step processes. For example, analogous compounds are synthesized by first constructing the piperidine ring, followed by sequential functionalization (e.g., introducing ethyl and hydroxyl groups). A common approach includes:

- Step 1 : Formation of the piperidine backbone using tert-butyl carbamate as a protecting group.

- Step 2 : Ethyl group introduction via alkylation or cross-coupling reactions.

- Step 3 : Hydroxyl group incorporation through oxidation or hydroxylation reactions, ensuring stereochemical control.

- Optimization : Adjusting solvents (e.g., THF or DMF) and catalysts (e.g., palladium for coupling) can enhance yield. Temperature control (0–80°C) is critical to avoid side reactions like over-oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- NMR : Use and NMR to verify the tert-butyl group (δ ~1.4 ppm for , ~28 ppm for ), ethyl group (triplet for CH2, δ 0.8–1.5 ppm), and hydroxyl proton (broad peak at δ 1–5 ppm, solvent-dependent). 2D NMR (COSY, HSQC) resolves piperidine ring connectivity.

- IR : Confirm the carbonyl stretch (C=O) of the carbamate group (~1680–1720 cm) and hydroxyl O-H stretch (~3200–3600 cm).

- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]) and fragmentation patterns (e.g., loss of tert-butyl group: [M+H – C4H9]) .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols are generated.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound’s structure?

- Sample Preparation : Grow single crystals via slow evaporation in solvents like ethyl acetate/hexane.

- Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include R-factor (<5%), bond length/angle accuracy, and electron density maps to confirm hydroxyl and ethyl group positions. Compare experimental data with computational models (e.g., DFT-optimized geometries) .

Q. What strategies mitigate low yields during the hydroxylation step in synthesis?

- Protection/Deprotection : Temporarily protect the ethyl group (e.g., as a silyl ether) to prevent side reactions during hydroxylation.

- Catalyst Screening : Test transition-metal catalysts (e.g., Mn or Fe complexes) for selective oxidation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) may enhance reaction efficiency. Monitor reaction progress via TLC/GC-MS to terminate at optimal conversion .

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks at the carbamate carbonyl, directing reactivity to the piperidine ring.

- Electronic Effects : The electron-donating tert-butyl group stabilizes adjacent charges, affecting intermediates in Suzuki-Miyaura or Buchwald-Hartwig couplings. Computational studies (e.g., NBO analysis) quantify these effects .

Q. How can conflicting NMR data (e.g., split signals) be resolved for this compound?

- Dynamic Effects : Variable-temperature NMR (e.g., –40°C to 60°C) can coalesce split peaks caused by ring puckering or hydroxyl proton exchange.

- Solvent Screening : Use deuterated DMSO to stabilize hydrogen bonds and sharpen hydroxyl signals.

- Decoupling Experiments : Apply - HSQC to distinguish overlapping signals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility data?

- Purity Verification : Re-crystallize the compound and analyze via HPLC (≥95% purity).

- Standardized Methods : Reproduce measurements under controlled conditions (e.g., DSC for melting points, shake-flask method for solubility in water/ethanol).

- Literature Review : Cross-reference with structurally similar tert-butyl piperidine derivatives to identify trends (e.g., hydroxyl groups reduce melting points) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.